Darunavir - 206361-99-1

Darunavir

Catalog Number: EVT-288331
CAS Number: 206361-99-1
Molecular Formula: C27H37N3O7S
Molecular Weight: 547.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darunavir is a non-peptidic organic molecule classified as a protease inhibitor. [] It is a synthetic compound specifically designed to interact with the protease enzyme of human immunodeficiency virus type 1 (HIV-1), including strains demonstrating resistance to other protease inhibitors. [] Darunavir's role in scientific research revolves around its potent antiviral activity against HIV-1, particularly multidrug-resistant strains. []

Molecular Structure Analysis

Detailed molecular structure analysis requires spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, or X-ray crystallography. While the provided papers mention Darunavir's "unique biochemical structure", [] they do not provide the specific structural data or analysis.

Mechanism of Action

Darunavir functions by noncompetitively binding to the active site of the HIV-1 protease enzyme. [, ] This binding prevents the enzyme from cleaving viral polypeptide precursors, which are essential for the generation of functional viral proteins. Consequently, viral replication is effectively inhibited. [] The "high binding affinity" of Darunavir for the protease active site results from its unique molecular structure. [] This strong binding contributes to its effectiveness against multidrug-resistant HIV-1 strains. [, ]

Physical and Chemical Properties Analysis

Darunavir's primary application in scientific research is in the investigation of HIV-1 protease inhibition and the development of novel antiretroviral therapies. [] Specifically, its potent activity against multidrug-resistant strains has made it a crucial tool in understanding resistance mechanisms and exploring new therapeutic strategies. [, ]

Applications
  • Pharmacokinetic studies: Researchers have investigated the absorption, distribution, metabolism, and excretion of Darunavir in various populations, including adults, children, and pregnant women. [, , ]
  • Drug interaction studies: Darunavir's interactions with other medications, particularly those metabolized by CYP3A enzymes, have been extensively studied to optimize treatment regimens and minimize potential adverse effects. []
  • Resistance studies: Researchers have analyzed the prevalence of Darunavir resistance mutations in patients failing other protease inhibitor therapies, contributing to the understanding of cross-resistance patterns. [, ]
  • Microbicide development: Darunavir has been explored as a component in combination microbicide vaginal rings designed to prevent HIV transmission. []
  • Cell culture studies: Darunavir has been used in cell culture models to investigate its intracellular accumulation and the impact of transport inhibitors on its activity. []
Future Directions
  • Optimized dosing strategies: Further investigations are needed to determine optimal dosing regimens, particularly for pregnant women and children. [, ]
  • Overcoming resistance: Research on strategies to counteract emerging resistance mechanisms, including the role of Gag mutations, is crucial for maintaining Darunavir's long-term efficacy. []
  • Combined microbicide development: Continued development of the combination microbicide vaginal ring containing Darunavir and Dapivirine holds promise for a new HIV prevention strategy. []

Relevance: Ritonavir is directly relevant to Darunavir as a crucial pharmacokinetic enhancer. [, ] While not structurally similar to Darunavir, Ritonavir's ability to inhibit CYP3A significantly impacts Darunavir's metabolic profile, making it a cornerstone of Darunavir-based HIV treatment regimens. []

Relevance: Cobicistat is directly relevant to Darunavir as an alternative pharmacokinetic enhancer. [, , , ] While sharing Ritonavir's ability to inhibit CYP3A and enhance Darunavir exposure, Cobicistat's distinct transporter interactions necessitate specific considerations for drug-drug interactions and potential implications for Darunavir's tissue distribution. [, , , ]

Lopinavir

Compound Description: Lopinavir is a protease inhibitor used in HIV treatment. [, ] Similar to Darunavir, Lopinavir requires boosting with Ritonavir to achieve optimal plasma concentrations due to its metabolism by CYP3A. [, ] Clinical studies have compared the efficacy of Lopinavir-Ritonavir with Darunavir-Ritonavir in various HIV-infected populations, highlighting the therapeutic context and potential advantages of Darunavir in specific cases. [, ]

Relevance: Lopinavir, particularly when boosted with Ritonavir, holds direct relevance to Darunavir as a comparator protease inhibitor in HIV treatment. [, ] Both drugs share similar pharmacokinetic characteristics and therapeutic targets, allowing for direct comparisons of efficacy and safety in clinical trials. [, ] This comparison helps establish Darunavir's position within the treatment landscape for HIV.

Tipranavir

Compound Description: Tipranavir, similar to Darunavir, is a second-generation non-peptidic HIV protease inhibitor with an improved resistance profile compared to earlier protease inhibitors. [] It is primarily metabolized by CYP3A and is co-administered with Ritonavir to enhance its pharmacokinetic properties. [] Clinical studies have compared the efficacy of Tipranavir-Ritonavir and Darunavir-Ritonavir regimens in antiretroviral therapy-experienced HIV-1 patients, suggesting comparable efficacy in achieving viral load suppression. []

Relevance: Tipranavir is directly relevant to Darunavir due to their shared classification as second-generation protease inhibitors with improved resistance profiles. [] Both drugs function as key components of antiretroviral therapy, particularly in treatment-experienced patients. [] Comparing their efficacy and safety profiles helps to inform treatment decisions for complex HIV cases. []

Etravirine

Compound Description: Etravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for HIV treatment. [, ] Studies have investigated the pharmacokinetic interaction between Etravirine and Darunavir-Ritonavir, showing that while Etravirine does not affect Darunavir's pharmacokinetics, it significantly reduces the exposure of Cobicistat when Darunavir is boosted with Cobicistat instead of Ritonavir. [] This interaction highlights the importance of considering the choice of pharmacoenhancer when combining Darunavir with other antiretrovirals.

Relevance: Etravirine is directly relevant to Darunavir due to their potential co-administration in HIV treatment regimens. [, ] Specifically, the interaction between Etravirine and Cobicistat, impacting Darunavir exposure, underscores the complexities of multidrug antiretroviral therapy and emphasizes the need for careful consideration of drug interactions. [, ]

Properties

CAS Number

206361-99-1

Product Name

Darunavir

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

Molecular Formula

C27H37N3O7S

Molecular Weight

547.7 g/mol

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1

InChI Key

CJBJHOAVZSMMDJ-HEXNFIEUSA-N

SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Solubility

Approximately 0.15 mg/mL at
6.68e-02 g/L

Synonyms

114, TMC; darunavir; darunavir ethanolate; Ethanolate, Darunavir; Prezista; TMC 114; TMC-114; TMC114; UIC 94017; UIC-94017; UIC94017

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.